molecular formula C24H20FN3O3 B2882127 2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol CAS No. 877778-51-3

2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol

Cat. No.: B2882127
CAS No.: 877778-51-3
M. Wt: 417.44
InChI Key: WAXFWUZJKQAPQQ-UHFFFAOYSA-N
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Description

The compound 2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol (IUPAC name: 2-[2-azanyl-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol) is a diaryl pyrimidine derivative with a molecular formula of C24H20FN3O4 and a molecular weight of 431.5 g/mol . Key structural features include:

  • A pyrimidine core substituted at position 2 with an amino group (-NH2) and at position 5 with a 4-methoxyphenyl group.
  • A phenolic hydroxyl group at position 2 of the benzene ring, which is further substituted with a 4-fluorobenzyloxy group at position 3.

The compound exhibits a Topological Polar Surface Area (TPSA) of 90.5 Ų, indicative of moderate solubility, and a computed XLogP3 value of 4.7, suggesting moderate lipophilicity . Its stereoelectronic properties are influenced by the electron-donating methoxy group and the electron-withdrawing fluorine atom, which may impact binding interactions in biological systems .

Properties

IUPAC Name

2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O3/c1-30-18-8-4-16(5-9-18)21-13-27-24(26)28-23(21)20-11-10-19(12-22(20)29)31-14-15-2-6-17(25)7-3-15/h2-13,29H,14H2,1H3,(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXFWUZJKQAPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)F)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the introduction of the amino and methoxyphenyl groups. The final step involves the attachment of the fluorobenzyl group to the phenol ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production typically emphasizes the optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Differences

Compound Name / ID Substituents on Pyrimidine (Position 5) Substituents on Benzene (Position 5) Key Electronic Effects
Target Compound 4-Methoxyphenyl 4-Fluorobenzyloxy Methoxy (strong resonance donor), Fluorine (moderate electron-withdrawing)
AP-NP (2-(2-amino-5-(naphthalen-2-yl)pyrimidin-4-yl)phenol) Naphthalen-2-yl - Bulky aromatic group enhances hydrophobic interactions but reduces solubility
AP-3-OMe-Ph (2-(2-amino-5-(3-methoxyphenyl)pyrimidin-4-yl)phenol) 3-Methoxyphenyl - Meta-methoxy reduces resonance donation compared to para-substitution
AP-4-Me-Ph (2-(2-amino-5-(p-tolyl)pyrimidin-4-yl)phenol) p-Tolyl (4-methylphenyl) - Methyl group (weak electron donor) enhances lipophilicity
5-((3,4-Dichlorobenzyl)oxy)-2-(2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)phenol 2-Methoxyphenoxy 3,4-Dichlorobenzyloxy Dichloro substitution increases electron-withdrawing effects; meta-methoxy reduces resonance

Key Observations:

  • Substituent Position : The para-methoxy group in the target compound maximizes resonance donation to the pyrimidine core, enhancing electronic conjugation compared to meta-methoxy analogues (e.g., AP-3-OMe-Ph) .
  • Fluorine vs.
  • Hydrophobic Interactions : AP-NP’s naphthyl group increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) XLogP3 TPSA (Ų) Hydrogen Bond Donors/Acceptors Rotatable Bonds
Target Compound 431.5 4.7 90.5 2 / 7 6
AP-NP ~393 ~5.2* ~70* 2 / 5 4
AP-3-OMe-Ph ~337 ~3.8* ~90* 2 / 6 5
AP-4-Me-Ph ~321 ~4.1* ~70* 2 / 4 4
Compound in ~484 ~5.9 ~90 2 / 7 7

*Estimated based on structural similarity.

Key Findings:

  • The target compound’s higher TPSA (90.5 Ų) compared to AP-4-Me-Ph (70 Ų) suggests improved solubility due to polar substituents .

Antiviral Activity:

  • Target Compound : Molecular docking studies (using tools like AutoDock4 ) suggest that the 4-methoxyphenyl and 4-fluorobenzyloxy groups may stabilize interactions with viral protein targets (e.g., hACE2-S complex) via hydrogen bonding and π-π stacking .
  • AP-NP : Exhibits stronger binding to the hACE2-S complex (ΔG = -9.8 kcal/mol) due to hydrophobic interactions from the naphthyl group .
  • AP-3-OMe-Ph : Reduced binding affinity (ΔG = -8.2 kcal/mol) compared to the target compound, likely due to weaker resonance effects .

Antimicrobial Activity:

  • Pyrimidine derivatives with 4-chlorophenyl or 3,4-dichlorophenyl groups (e.g., ) show enhanced antibacterial activity due to increased electron withdrawal, which may disrupt microbial membranes .

Biological Activity

The compound 2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H20FN3O3C_{24}H_{20}FN_3O_3, with a complex structure featuring a pyrimidine ring substituted with amino and methoxy groups. The presence of fluorine and methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. It is hypothesized that the compound may inhibit enzyme activity by binding to the active site or modulate receptor function through competitive inhibition. Such interactions can affect various cellular pathways, leading to observed biological effects.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antibacterial and antifungal properties. For instance, research has shown that related compounds demonstrate inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against various strains like Staphylococcus aureus and Escherichia coli .

Microorganism MIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli23.15
Pseudomonas aeruginosa137.43
Candida albicans16.69

Anticancer Activity

Studies have also explored the anticancer potential of pyrimidine derivatives. For example, certain analogs have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest . The specific pathways affected include those related to DNA synthesis and repair, making these compounds valuable candidates for further development in cancer therapeutics.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including our compound of interest. The results indicated that modifications in the substituents significantly influenced the antimicrobial activity, suggesting a structure-activity relationship (SAR) that could guide future synthesis .
  • Anticancer Studies : Another study focused on the cytotoxic effects of similar pyrimidine derivatives on breast cancer cells, revealing IC50 values in the low micromolar range. This suggests that these compounds could be further investigated as potential chemotherapeutic agents .

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